6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound featuring a triazolopyridine core fused with a pyridinone ring. Key structural attributes include:
- Azepane sulfonyl group: A seven-membered ring (azepane) linked via a sulfonyl moiety, which may enhance solubility and modulate target binding through hydrogen-bonding interactions.
- Triazolopyridinone scaffold: A bicyclic system combining triazole and pyridinone moieties, a structure associated with kinase inhibition or protease modulation in medicinal chemistry .
Properties
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S/c20-16-7-5-15(6-8-16)13-24-19(25)23-14-17(9-10-18(23)21-24)28(26,27)22-11-3-1-2-4-12-22/h5-10,14H,1-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVBFVOXLNXUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Triazolopyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzyl halide as the reagent.
Sulfonylation: The azepane ring is sulfonylated using sulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its sulfonamide group and heterocyclic structure, enabling interactions with nucleophiles and participation in cycloaddition reactions.
Nucleophilic Substitution
The sulfonamide group (-SO₂-) is electrophilic, making it susceptible to nucleophilic attack. This can lead to:
Cycloaddition Reactions
The triazole ring’s electron-rich nitrogen atoms enable participation in [4+2] or [3+2] cycloadditions:
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Diels-Alder type reactions : Formation of fused heterocycles with electron-deficient dienophiles.
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Click chemistry : Azide-alkyne cycloadditions (AAC) to expand the triazole ring system.
Heterocyclic Reactivity
The fused triazolo[4,3-a]pyridine system may undergo:
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Electrophilic aromatic substitution : Fluorophenyl substituent may direct reactivity (e.g., fluorine’s electron-withdrawing effects).
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Coupling reactions : Potential for cross-coupling (e.g., Suzuki, Heck) at activated positions.
Research Findings
Experimental studies on analogous triazolopyridine sulfonamides highlight key trends:
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of triazolo[4,3-a]pyridine compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluR2). These receptors are implicated in various neurological and psychiatric disorders such as schizophrenia and anxiety disorders. The modulation of these receptors can help restore glutamatergic balance in the central nervous system, making this compound a candidate for therapeutic development in treating such conditions .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one exhibit antimicrobial properties. For instance, derivatives synthesized from triazole frameworks have shown moderate to good activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Protein Kinase Inhibition
The compound has been evaluated for its inhibitory effects on protein kinases such as Protein Kinase B (PKB) and Protein Kinase A (PKA). These kinases play crucial roles in cellular signaling pathways associated with cancer and metabolic diseases. The ability to inhibit these kinases suggests potential applications in cancer therapy and metabolic disorder management .
Case Study 1: Modulation of mGluR2
A study focused on the synthesis of triazolo-pyridine derivatives highlighted the effectiveness of these compounds in modulating mGluR2 receptors. The research demonstrated that specific modifications to the triazole ring could enhance receptor affinity and selectivity, providing insights into designing more effective therapeutic agents for neurological disorders .
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized triazole derivatives were screened for antimicrobial activity against clinical isolates of bacteria. Results indicated that certain modifications increased efficacy against resistant strains, suggesting that this compound could be developed into a novel class of antibiotics .
Data Summary Table
Mechanism of Action
The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Fluorophenyl Positioning : The para-fluorine in the target compound vs. ortho-fluorine in may alter steric and electronic interactions with biological targets. Para-substitution often enhances metabolic stability compared to ortho .
- Sulfonyl vs.
- Core Heterocycles: The triazolopyridinone scaffold offers a smaller aromatic surface than the pyrazolo-pyrimidine-chromene system in , which may reduce off-target binding .
Biological Activity
6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic compound that belongs to the class of triazolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and providing a comprehensive overview.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 404.46 g/mol. The structure features a triazole ring fused to a pyridine moiety, along with an azepane sulfonyl group and a fluorophenyl substituent.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
- Anticancer Activity : Preliminary studies indicate that derivatives of triazolopyridines exhibit significant antiproliferative effects against several cancer cell lines. For instance, compounds similar to this compound have shown activity against breast and colon cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been evaluated. Triazole derivatives have demonstrated effectiveness against various bacterial strains, suggesting that the presence of the triazole ring may enhance their ability to disrupt microbial cell walls or inhibit metabolic pathways .
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, studies suggest that its activity may be linked to:
- Inhibition of Key Enzymes : Similar triazole compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Interaction with Cellular Signaling Pathways : The compound may interfere with signaling pathways involved in cell growth and apoptosis.
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of various triazolo-pyridine derivatives on cancer cell lines (breast and colon), it was found that some compounds exhibited IC50 values in the low micromolar range. The study highlighted that structural modifications significantly influenced activity levels .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain structural features enhanced antibacterial activity, particularly against resistant strains .
Data Table of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolo[4,3-a]pyridine core?
The triazolo[4,3-a]pyridine scaffold can be synthesized via cyclocondensation of substituted pyridines with hydrazine derivatives. For example, describes the use of thiadiazine-thione intermediates to form triazolo-thiadiazine hybrids under acidic conditions. Key steps include:
- Cyclization : Use of HCl/ethanol mixtures to facilitate ring closure.
- Functionalization : Post-synthetic modifications, such as sulfonylation (azepane-1-sulfonyl group introduction) via nucleophilic substitution (e.g., using azepane sulfonyl chloride) .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1 v/v) to isolate the product.
Q. Which analytical techniques are critical for confirming the compound’s structure?
- X-ray crystallography : Resolve stereochemical ambiguities and confirm bond lengths (e.g., mean σ(C–C) = 0.003 Å as in ) .
- NMR spectroscopy : Assign peaks for the fluorophenyl group (¹⁹F NMR: δ ≈ -115 ppm for para-fluorine) and azepane protons (¹H NMR: δ 1.5–2.2 ppm for cyclic amine protons) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₂FN₅O₃S: 444.1501; observed: 444.1498) .
Q. What are the key physicochemical properties of this compound?
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point | 82–84°C (similar to triazolo analogs) | |
| Solubility | Chloroform > Methanol > Water | |
| Stability | Store at 2–8°C under inert atmosphere |
Advanced Research Questions
Q. How can researchers optimize the sulfonylation step to improve yield and purity?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (20–80°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Et₃N). highlights flow chemistry systems for precise parameter control (residence time: 10–30 min; yield optimization from 45% to 78%) .
- Side-reaction mitigation : Add molecular sieves to absorb residual moisture, which can hydrolyze sulfonyl chlorides .
Q. How to resolve contradictions in biological activity data across different assays?
- Dose-response profiling : Test the compound at concentrations from 1 nM–100 µM in enzyme inhibition assays (e.g., kinase/phosphate targets as in ).
- Control for fluorophenyl group metabolism : Use LC-MS to detect demethylated or hydroxylated metabolites that may alter activity .
- Statistical validation : Apply ANOVA to compare IC₅₀ values across replicates (p < 0.05 threshold) .
Q. What strategies address poor aqueous solubility for in vivo studies?
- Salt formation : Convert the free base to a hydrochloride salt (e.g., achieved 98% purity via recrystallization from ethanol/HCl) .
- Nanoparticle formulation : Use PEGylated liposomes (particle size: 100–150 nm; PDI < 0.2) to enhance bioavailability .
- Prodrug derivatization : Introduce phosphate esters at the pyridin-3-one oxygen for hydrolytic activation in physiological conditions .
Q. How to validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a diazirine moiety into the fluorophenyl group for UV-induced crosslinking with target proteins .
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation curves (∆Tm > 2°C indicates binding) .
- CRISPR knockouts : Compare activity in wild-type vs. target gene-KO cell lines (e.g., HEK293T) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
